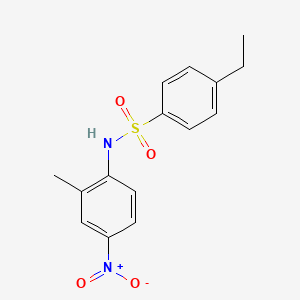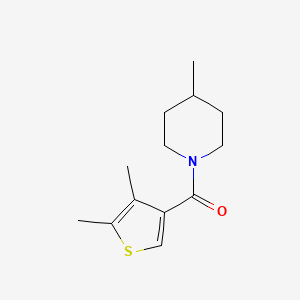![molecular formula C19H14F3NO2 B4946989 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide](/img/structure/B4946989.png)
2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide is a chemical compound with the molecular formula C19H14F3NO2 It is known for its unique structural features, which include a trifluoromethyl group, a hydroxynaphthyl group, and a phenylmethyl group
準備方法
The synthesis of 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide typically involves the reaction of 2-hydroxynaphthaldehyde with a phenylmethylamine derivative in the presence of trifluoroacetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new compounds with different functional groups.
科学的研究の応用
2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or stability under various conditions.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxynaphthyl group may participate in hydrogen bonding or other interactions. The phenylmethyl group can contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar compounds to 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide include:
2,2,2-Trifluoro-N-methylacetamide: This compound has a simpler structure with a methyl group instead of the hydroxynaphthyl and phenylmethyl groups.
2,2,2-Trifluoroacetamide: Another simpler analog with only the trifluoromethyl and amide groups.
Naphthaldehyde-based Schiff bases: These compounds share the hydroxynaphthyl group but differ in their other substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications .
特性
IUPAC Name |
2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c20-19(21,22)18(25)23-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)24/h1-11,17,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVXIHUTSMGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4946915.png)
![2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride](/img/structure/B4946917.png)
![2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4946918.png)
![5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalic acid](/img/structure/B4946922.png)
![METHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE](/img/structure/B4946927.png)
![N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4946937.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B4946943.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B4946951.png)

![4-Benzyl-1-[(2,5-dimethylphenyl)methyl]piperidine;oxalic acid](/img/structure/B4946965.png)
![4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol](/img/structure/B4946972.png)
![N-(PROP-2-EN-1-YL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4946980.png)

